



Application Note: Site-Specific Antibody Labeling with Cyanine3 Hydrazide

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Compound of Interest		
Compound Name:	Cyanine3 hydrazide dichloride	
Cat. No.:	B15555499	Get Quote

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Introduction

This application note provides a detailed protocol for the site-specific labeling of antibodies with Cyanine3 hydrazide. This method leverages the selective oxidation of carbohydrate moieties within the Fc region of an antibody, followed by conjugation with a hydrazide-functionalized fluorescent dye. Periodate oxidation of the vicinal diols present in the antibody's glycans generates reactive aldehyde groups.[1][2][3] These aldehydes then react with Cyanine3 hydrazide to form a stable hydrazone bond, resulting in a fluorescently labeled antibody.[4][5][6] This site-specific labeling approach is advantageous as it minimizes the modification of amino acid residues critical for antigen binding, thereby preserving the antibody's immunoreactivity.[7] [8] The resulting Cyanine3-labeled antibodies are valuable tools for a variety of applications, including immunoassays, fluorescence microscopy, and flow cytometry.

Principle of the Method

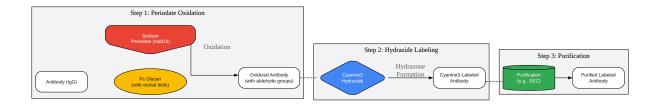
The labeling process involves two key chemical steps:

• Periodate Oxidation: The antibody's Fc region contains N-linked glycans.[9][10] Treatment with a mild oxidizing agent, such as sodium meta-periodate (NaIO₄), selectively cleaves the vicinal diols of the sugar residues (e.g., sialic acid, galactose, fucose) to create aldehyde groups.[1][3] The reaction conditions can be controlled to vary the number of accessible aldehyde groups.[7]



Hydrazone Bond Formation: Cyanine3 hydrazide possesses a hydrazide moiety (-NHNH₂) that is highly reactive towards aldehydes.[5][11][12] In a condensation reaction, the hydrazide attacks the aldehyde to form a stable hydrazone linkage, covalently attaching the Cyanine3 dye to the antibody.[4][13] This reaction is efficient at a slightly acidic to neutral pH.
[4]

Signaling Pathways and Experimental Workflows





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